(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The molecular structure features a piperidine ring, a pyrrolidine moiety, and a phenyl group connected through a methanone linkage.
The synthesis of (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves several key steps:
The molecular formula for (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone is . The structure can be described as follows:
Property | Value |
---|---|
Molecular Weight | 288.4 g/mol |
IUPAC Name | [4-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI | InChI=1S/C17H24N2O2/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14/h3-6,14,18H,1-2,7-13H2 |
InChI Key | LPYCRRSVDCTCNA-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3 |
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions:
The common reagents and conditions for these reactions include:
The mechanism by which (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone exerts its effects is not fully elucidated but may involve interactions with biological macromolecules such as enzymes or receptors. Its structural features suggest potential activity in modulating neurotransmitter systems, which is relevant for therapeutic applications in psychiatry and neurology .
The compound exhibits typical physical properties associated with organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.
The chemical properties include:
Relevant data indicate that it can participate in various synthetic transformations useful for further derivatization .
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone holds several potential applications:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2